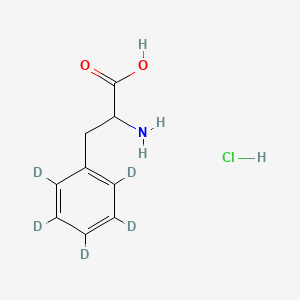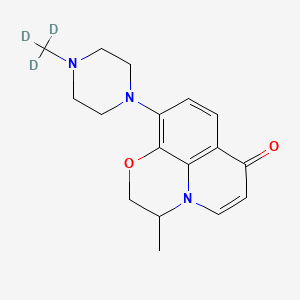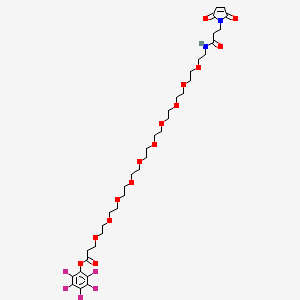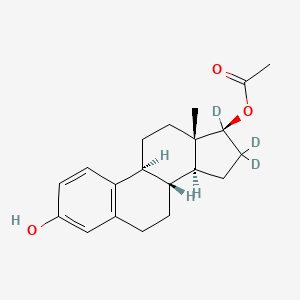
17Beta-Estradiol-d3 17-Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17Beta-Estradiol-d3 17-Acetate is a synthetic estrogen compound. It is an estrogen ester, specifically the C17β acetate ester of estradiol. This compound is often used in scientific research to study estrogenic activity and its effects on various biological systems. The “d3” designation indicates that the compound is deuterated, meaning that three hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in research to trace the compound’s metabolic pathways and interactions within biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 17Beta-Estradiol-d3 17-Acetate typically involves the esterification of 17Beta-Estradiol-d3 with acetic anhydride. The reaction is usually carried out in the presence of a catalyst, such as pyridine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research applications.
化学反应分析
Types of Reactions: 17Beta-Estradiol-d3 17-Acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 17Beta-Estradiol-d3 and acetic acid.
Oxidation: The compound can be oxidized to form estrone derivatives.
Reduction: Reduction reactions can convert the compound into dihydroestradiol derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 17Beta-Estradiol-d3 and acetic acid.
Oxidation: Estrone derivatives.
Reduction: Dihydroestradiol derivatives.
科学研究应用
17Beta-Estradiol-d3 17-Acetate is widely used in scientific research due to its estrogenic properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of estrogenic compounds.
Biology: Employed in studies investigating the role of estrogens in cellular processes, such as cell proliferation and differentiation.
Medicine: Utilized in research on hormone replacement therapy and the treatment of estrogen-related disorders.
Industry: Applied in the development of pharmaceuticals and in the study of endocrine disruptors.
作用机制
17Beta-Estradiol-d3 17-Acetate exerts its effects by binding to estrogen receptors (ERα and ERβ) in target cells. Upon binding, the estrogen receptor complex translocates to the cell nucleus, where it interacts with specific DNA sequences to regulate gene expression. This leads to various biological effects, including the modulation of cell growth, differentiation, and metabolic processes. The deuterium labeling allows researchers to trace the compound’s metabolic pathways and understand its interactions at a molecular level.
相似化合物的比较
Estradiol 17β-acetate: A non-deuterated version of the compound with similar estrogenic properties.
Estradiol 3-acetate: Another ester of estradiol, differing in the position of the acetate group.
Estrone: An oxidized form of estradiol with distinct biological activity.
Uniqueness: 17Beta-Estradiol-d3 17-Acetate is unique due to its deuterium labeling, which provides advantages in research applications. The deuterium atoms make the compound more stable and allow for precise tracking in metabolic studies, offering insights into the pharmacokinetics and dynamics of estrogenic compounds.
属性
分子式 |
C20H26O3 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
[(8R,9S,13S,14S,17S)-16,16,17-trideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1/i8D2,19D |
InChI 键 |
QAHOQNJVHDHYRN-CUEBZOKISA-N |
手性 SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)OC(=O)C |
规范 SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B12414709.png)
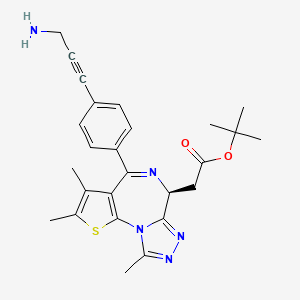
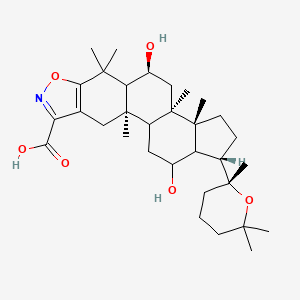
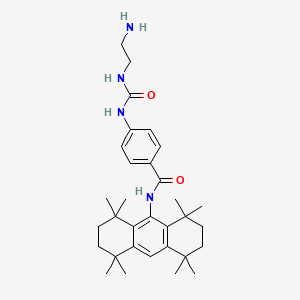
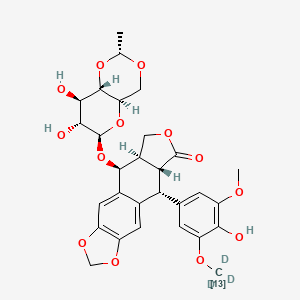
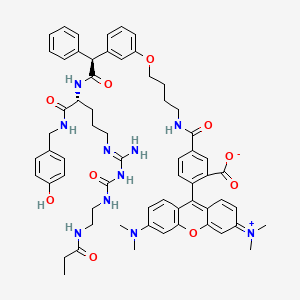

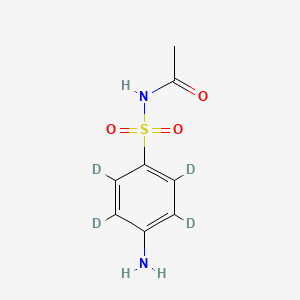
![2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)](/img/structure/B12414758.png)
